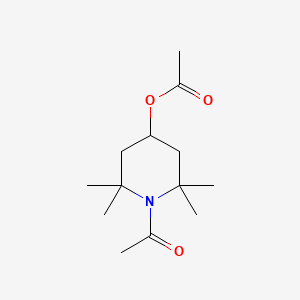![molecular formula C16H21BrN2O2 B5323049 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPP belongs to the class of piperazine derivatives and is synthesized by the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride.
Mécanisme D'action
The mechanism of action of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been reported to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the activity of enzymes, and induce apoptosis. This compound has also been reported to disrupt the cell membrane of bacteria and fungi, leading to their death. However, the exact biochemical and physiological effects of this compound are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is toxic in high concentrations, making it difficult to handle. In addition, the exact mechanism of action of this compound is not fully understood, making it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the use of this compound as a diagnostic tool for cancer and infectious diseases could be further explored. Finally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine involves the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form this compound. The purity of this compound can be achieved by using column chromatography.
Applications De Recherche Scientifique
1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a diagnostic tool for cancer and infectious diseases. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-7-5-4-6-14(15)17/h3-7,13H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJOKSCRVFCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)


![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)